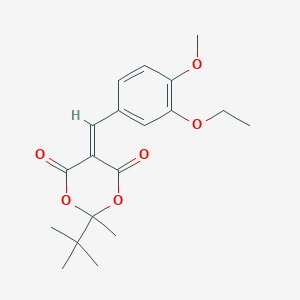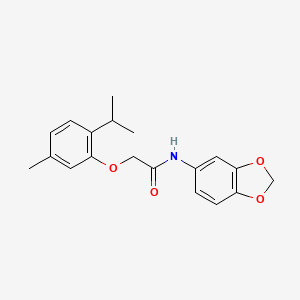
2-tert-butyl-5-(3-ethoxy-4-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-5-(3-ethoxy-4-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, commonly known as BMEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMEDA is a versatile molecule that can be synthesized using different methods, and its unique chemical structure makes it an interesting compound to study.
作用機序
The mechanism of action of BMEDA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. BMEDA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMEDA has been shown to have various biochemical and physiological effects, including the inhibition of topoisomerase II, induction of apoptosis in cancer cells, and the synthesis of novel materials with unique properties. In vitro studies have shown that BMEDA has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMEDA has also been shown to have low toxicity towards normal cells, making it a promising candidate for further investigation.
実験室実験の利点と制限
BMEDA has several advantages for lab experiments, including its high purity and yield, versatility, and low toxicity towards normal cells. However, BMEDA also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for research on BMEDA, including the investigation of its potential as an anticancer agent, the synthesis of novel materials using BMEDA as a building block, and the development of new synthetic methods for BMEDA. Further studies are needed to fully understand the mechanism of action of BMEDA and to optimize its synthesis and handling for various applications. Additionally, the potential toxicity of BMEDA towards normal cells should be further investigated to ensure its safety for clinical use.
合成法
BMEDA can be synthesized using different methods, including the reaction of 3-ethoxy-4-methoxybenzaldehyde with tert-butyl acetoacetate in the presence of piperidine, followed by the reaction of the resulting product with malonic acid in the presence of acetic anhydride. Another method involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with tert-butyl acetoacetate in the presence of piperidine, followed by the reaction of the resulting product with malonic acid in the presence of acetic anhydride and sodium acetate. Both methods yield BMEDA with high purity and yield.
科学的研究の応用
BMEDA has been extensively studied for its potential applications in various fields, including materials science, drug discovery, and organic synthesis. In materials science, BMEDA has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and mechanical strength. In drug discovery, BMEDA has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In organic synthesis, BMEDA has been used as a catalyst for various reactions, including the synthesis of chiral compounds.
特性
IUPAC Name |
2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-7-23-15-11-12(8-9-14(15)22-6)10-13-16(20)24-19(5,18(2,3)4)25-17(13)21/h8-11H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAAJWYSWRSBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5607948.png)


![4-[(2-furylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607982.png)
![methyl (2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)carbamate](/img/structure/B5608002.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5608009.png)
![3-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5608012.png)
![isopropyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5608016.png)
![3-[(2-fluorobenzyl)oxy]-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5608017.png)
![N-(3,4-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5608029.png)

![ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5608042.png)
![ethyl (2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5608043.png)
![3-bromo-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5608051.png)